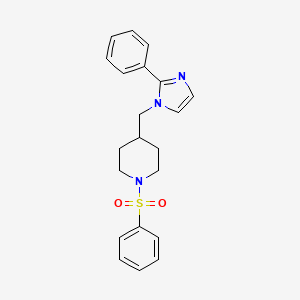

4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach might include:

Formation of the Imidazole Ring: Starting with a phenyl-substituted imidazole precursor.

Alkylation Reaction: The imidazole ring is then alkylated using a suitable alkylating agent to introduce the piperidine moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Step 1: Piperidine Core Formation

The piperidine ring is typically synthesized through nucleophilic substitution or coupling reactions. For example, in related compounds, piperidine derivatives are formed by reacting piperidine with sulfonyl chlorides in the presence of bases like potassium carbonate .

Reaction 1 : Formation of the sulfonyl-piperidine core

Piperidine+Phenylsulfonyl chlorideBase (e.g., K2CO3)1-Phenylsulfonylpiperidine

Conditions: Room temperature, polar aprotic solvents (e.g., DMF) .

Sulfonamide Group Reactivity

The phenylsulfonyl group undergoes typical sulfonamide reactions:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave, yielding piperidine and phenylsulfonic acid.

-

Nucleophilic Substitution : The sulfonamide nitrogen may react with strong nucleophiles, though steric hindrance from the piperidine ring may limit reactivity.

Imidazole Ring Reactivity

The imidazole moiety participates in:

-

Electrophilic Substitution : The aromatic nitrogen in the imidazole ring can direct electrophilic attack to specific positions.

-

Coordination Chemistry : The imidazole ring can act as a ligand in metal-mediated reactions .

Piperidine Ring Reactivity

The piperidine ring may undergo:

-

Alkylation : Further substitution at nitrogen or carbon positions.

-

Oxidation : Conversion to pyridine derivatives under strong oxidizing conditions .

Purification and Characterization

-

Column Chromatography : Silica gel columns with gradients of ethyl acetate/petroleum ether are commonly used .

-

Spectroscopic Analysis :

-

Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Reactivity Comparison with Similar Compounds

科学的研究の応用

Anticancer Activity

Research has indicated that compounds containing imidazole and sulfonamide moieties exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Antimicrobial Properties

Compounds similar to 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine have demonstrated significant antimicrobial activity against various bacterial strains and fungi. The sulfonamide group is particularly noted for its antibacterial properties.

Neurological Applications

The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have indicated that imidazole derivatives can modulate neurotransmitter systems, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several studies have evaluated the biological activity of compounds with similar structures:

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry highlighted a series of imidazole derivatives that demonstrated significant antitumor activity through the inhibition of specific kinases involved in cancer cell signaling pathways. The findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential .

Antimicrobial Efficacy Study

In another study, derivatives with piperidine and sulfonamide groups were synthesized and tested for their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited promising inhibitory effects, which may be attributed to their ability to disrupt bacterial cell wall synthesis .

作用機序

The mechanism of action of 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the piperidine and phenylsulfonyl groups contribute to the overall activity and selectivity.

類似化合物との比較

Similar Compounds

4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine: can be compared with other piperidine derivatives and imidazole-containing compounds.

Uniqueness: Its unique combination of functional groups may confer distinct biological activities and chemical properties.

List of Similar Compounds

- 1-(phenylsulfonyl)piperidine

- 2-phenyl-1H-imidazole

- 4-(imidazol-1-ylmethyl)piperidine

生物活性

The compound 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring and the introduction of the imidazole and sulfonyl moieties. The detailed synthetic pathway can be summarized as follows:

- Formation of Imidazole Derivative : The initial step involves synthesizing the 2-phenyl-1H-imidazole core through condensation reactions.

- Piperidine Ring Construction : The piperidine ring is formed using standard cyclization methods involving appropriate precursors.

- Sulfonyl Group Introduction : Finally, the phenylsulfonyl group is introduced via sulfonation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several promising effects:

Anticancer Activity

Recent studies have indicated that compounds containing piperidine and imidazole moieties exhibit anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Opioid Receptor Activity

Another significant aspect of this compound's biological profile is its interaction with opioid receptors. Studies have shown that derivatives with similar structures can act as selective agonists for delta-opioid receptors, suggesting potential applications in treating anxiety and depression:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| Delta-opioid | 5.2 nM | Anxiolytic effects in animal models |

| Mu-opioid | 15.0 nM | Moderate analgesic properties |

In vivo tests have demonstrated that these compounds can reduce anxiety-like behaviors in mouse models, indicating their potential as therapeutic agents for mood disorders .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to inflammatory processes. For example, it has shown activity against nitric oxide synthase (NOS), which plays a crucial role in inflammation:

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Inducible NOS | 70% | 10 |

This inhibition suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole and piperidine components significantly affect biological activity. Key findings include:

- Imidazole Substituents : Variations in the phenyl group attached to the imidazole ring influence receptor binding affinity.

- Piperidine Modifications : Altering substituents on the piperidine nitrogen affects both potency and selectivity towards opioid receptors.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Anxiolytic Effects in Mice : A study demonstrated that administration of a related compound significantly reduced anxiety-like behaviors in a mouse model using the elevated plus maze test.

- Anticancer Efficacy : In vitro testing showed that a derivative exhibited enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics.

特性

IUPAC Name |

1-(benzenesulfonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURBILDWMADOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。